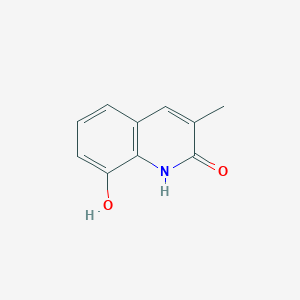
3-Methyl-quinolin-2,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-quinolin-2,8-diol is a quinolone.
Aplicaciones Científicas De Investigación
Biological Activities
3-Methyl-quinolin-2,8-diol has been investigated for various pharmacological activities:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound was shown to induce apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins such as Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT-116 | 7.5 | Caspase activation |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's . The compound's ability to scavenge free radicals contributes to its protective effects.
Case Study 1: Anticancer Mechanism
In a study assessing the anticancer effects of this compound on MCF-7 cells, researchers found that treatment with the compound led to a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development into an antibiotic formulation .
Propiedades
Número CAS |
6917-80-2 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
8-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(12)9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) |
Clave InChI |
GODHBZSNKYNBID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















